molecular formula C32H38ClN3O3S B11507918 2-{3-[2-(Adamantan-1-YL)ethyl]-1-(4-chlorophenyl)-5-oxo-2-sulfanylideneimidazolidin-4-YL}-N-(4-propoxyphenyl)acetamide

2-{3-[2-(Adamantan-1-YL)ethyl]-1-(4-chlorophenyl)-5-oxo-2-sulfanylideneimidazolidin-4-YL}-N-(4-propoxyphenyl)acetamide

Cat. No.: B11507918
M. Wt: 580.2 g/mol
InChI Key: XRNJPGYZTJVUGS-UHFFFAOYSA-N
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Description

2-{3-[2-(Adamantan-1-YL)ethyl]-1-(4-chlorophenyl)-5-oxo-2-sulfanylideneimidazolidin-4-YL}-N-(4-propoxyphenyl)acetamide is a complex organic compound featuring an adamantane moiety, a chlorophenyl group, and a propoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[2-(Adamantan-1-YL)ethyl]-1-(4-chlorophenyl)-5-oxo-2-sulfanylideneimidazolidin-4-YL}-N-(4-propoxyphenyl)acetamide typically involves multiple steps:

    Formation of the Adamantane Derivative: The adamantane moiety is introduced through a reaction with an appropriate alkylating agent.

    Introduction of the Chlorophenyl Group: This step involves the reaction of the intermediate with a chlorophenyl compound under controlled conditions.

    Formation of the Imidazolidinone Ring: The imidazolidinone ring is formed through a cyclization reaction involving the adamantane and chlorophenyl intermediates.

    Attachment of the Propoxyphenyl Group: The final step involves the reaction of the intermediate with a propoxyphenyl compound to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. Its structural features suggest it may interact with biological targets, making it a candidate for drug development.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for the development of new pharmaceuticals.

Industry

In industry, the compound is explored for its potential use in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-{3-[2-(Adamantan-1-YL)ethyl]-1-(4-chlorophenyl)-5-oxo-2-sulfanylideneimidazolidin-4-YL}-N-(4-propoxyphenyl)acetamide involves its interaction with specific molecular targets. The adamantane moiety is known for its ability to interact with hydrophobic pockets in proteins, while the chlorophenyl and propoxyphenyl groups may interact with other functional groups in the target molecules. This compound may inhibit or activate specific pathways, depending on its binding affinity and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    2-{3-[2-(Adamantan-1-YL)ethyl]-1-(4-fluorophenyl)-5-oxo-2-sulfanylideneimidazolidin-4-YL}-N-(4-propoxyphenyl)acetamide: Similar structure but with a fluorophenyl group instead of a chlorophenyl group.

    2-{3-[2-(Adamantan-1-YL)ethyl]-1-(4-bromophenyl)-5-oxo-2-sulfanylideneimidazolidin-4-YL}-N-(4-propoxyphenyl)acetamide: Similar structure but with a bromophenyl group instead of a chlorophenyl group.

Uniqueness

The uniqueness of 2-{3-[2-(Adamantan-1-YL)ethyl]-1-(4-chlorophenyl)-5-oxo-2-sulfanylideneimidazolidin-4-YL}-N-(4-propoxyphenyl)acetamide lies in its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the adamantane moiety provides rigidity and hydrophobicity, while the chlorophenyl and propoxyphenyl groups offer opportunities for further functionalization and interaction with biological targets.

Properties

Molecular Formula

C32H38ClN3O3S

Molecular Weight

580.2 g/mol

IUPAC Name

2-[3-[2-(1-adamantyl)ethyl]-1-(4-chlorophenyl)-5-oxo-2-sulfanylideneimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide

InChI

InChI=1S/C32H38ClN3O3S/c1-2-13-39-27-9-5-25(6-10-27)34-29(37)17-28-30(38)36(26-7-3-24(33)4-8-26)31(40)35(28)12-11-32-18-21-14-22(19-32)16-23(15-21)20-32/h3-10,21-23,28H,2,11-20H2,1H3,(H,34,37)

InChI Key

XRNJPGYZTJVUGS-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=S)N2CCC34CC5CC(C3)CC(C5)C4)C6=CC=C(C=C6)Cl

Origin of Product

United States

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